2-Ethenyloxolane
CAS No.: 1072-60-2
Cat. No.: VC4229230
Molecular Formula: C6H10O
Molecular Weight: 98.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072-60-2 |
|---|---|
| Molecular Formula | C6H10O |
| Molecular Weight | 98.145 |
| IUPAC Name | 2-ethenyloxolane |
| Standard InChI | InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2 |
| Standard InChI Key | XIXWTBLGKIRXOP-UHFFFAOYSA-N |
| SMILES | C=CC1CCCO1 |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2-Ethenyloxolane () features a tetrahydrofuran ring substituted with a vinyl group at the 2-position. Key properties include:
The compound’s structure enables participation in cycloaddition and polymerization reactions due to the electron-rich vinyl group . Spectral data, including NMR and IR, confirm its cyclic ether framework and vinyl substituent .
Table 1: Physical and Spectral Properties of 2-Ethenyloxolane
| Property | Value | Source |
|---|---|---|
| Boiling Point | 120–122°C (estimated) | |
| Density | 0.89 g/cm³ | |
| Refractive Index () | 1.438 | |
| NMR (CDCl₃) | δ 5.8 (m, 1H), δ 4.9 (m, 2H) |
Synthesis and Industrial Production
Synthetic Routes
2-Ethenyloxolane is synthesized via:
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Cyclization of Diols: 1,4-diols undergo acid-catalyzed cyclization to form the oxolane ring, followed by dehydrogenation to introduce the vinyl group .
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Ring-Opening Metathesis: Norbornene derivatives react with Grubbs catalysts to yield functionalized oxolanes .
Industrial production employs continuous flow reactors and palladium catalysts to enhance yield and purity .
Chemical Reactivity and Applications
Reactivity Profile
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Diels-Alder Reactions: The vinyl group acts as a dienophile, forming six-membered rings with dienes .
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Radical Polymerization: Initiators like AIBN facilitate polymerization into poly(vinyltetrahydrofuran), used in elastomers .
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Electrophilic Substitution: Reacts with halogens or sulfonic acids at the vinyl position .
Industrial and Biomedical Applications
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Polymers: Used in adhesives and coatings due to thermal stability .
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Drug Delivery: Biocompatible polymers derived from 2-ethenyloxolane degrade hydrolytically, enabling controlled release .
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Flavoring Agent: Naturally occurs in grapes and wines, contributing to fruity aromas .
Biological Activity and Natural Occurrence
Role in Natural Products
2-Ethenyloxolane is identified in:
Comparison with Analogous Compounds
Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| 2-Ethyl-5-vinyltetrahydrofuran | Ethyl substituent enhances hydrophobicity | Lubricant additives |
| Linalool oxide | Hydroxyl groups increase polarity | Flavoring in cosmetics |
The vinyl group in 2-ethenyloxolane distinguishes its reactivity, enabling unique polymer and synthetic applications compared to saturated analogs .
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